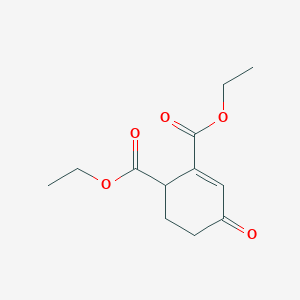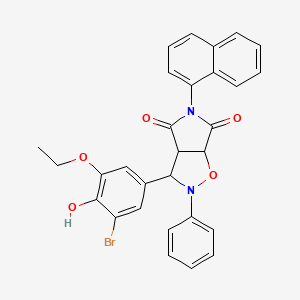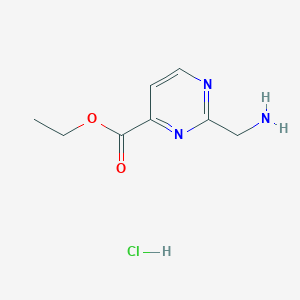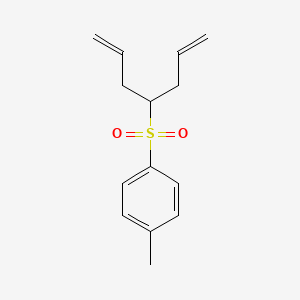
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O5. It is a derivative of cyclohexene and contains two ester groups and a ketone group. This compound is used in various organic synthesis processes and has applications in the production of natural products, pharmaceuticals, and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate typically involves the reaction of tetrahydrophthalic anhydride with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to reflux, and the ethanol is distilled off to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylic acid.
Reduction: Formation of diethyl 4-hydroxycyclohex-2-ene-1,2-dicarboxylate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of natural products, including sterols and terpenoids.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other chemical intermediates.
Mechanism of Action
The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The presence of the ketone and ester groups allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with one ester group and a methyl group.
4-oxocyclohex-2-ene-1-carboxylate: Contains a single carboxylate group and a ketone group.
4-oxocyclohex-2-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of ester groups.
Uniqueness
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is unique due to the presence of two ester groups and a ketone group, which allows it to undergo a variety of chemical reactions. Its versatility in organic synthesis and its applications in the production of natural products and pharmaceuticals make it a valuable compound in scientific research .
Properties
CAS No. |
920515-46-4 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h7,9H,3-6H2,1-2H3 |
InChI Key |
UHJQECXDHRKHMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)



![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)



![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)
![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)
![N-(2-fluorophenyl)-2-((8-phenyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)acetamide](/img/structure/B12628501.png)
![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
